molecular formula C18H19NO3 B12848465 Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate

Cat. No.: B12848465
M. Wt: 297.3 g/mol
InChI Key: JSXFPMYQZNZLNU-XJKSGUPXSA-N
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Description

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where chiral auxiliaries or catalysts are used to induce the desired stereochemistry in the product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as benzoyl chloride and methylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts, such as lipases, to achieve high enantioselectivity. These enzymes can catalyze the esterification or transesterification reactions required to form the desired product. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoate
  • Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate
  • Ethyl (2R,3S)-3-phenylglycidate

Uniqueness

Methyl (2R,3S)-2-Benzamido-3-phenylbutanoate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to interact selectively with chiral centers in biological molecules makes it particularly valuable in pharmaceutical research and development .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl (2R,3S)-2-benzamido-3-phenylbutanoate

InChI

InChI=1S/C18H19NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t13-,16+/m0/s1

InChI Key

JSXFPMYQZNZLNU-XJKSGUPXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@H](C(=O)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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